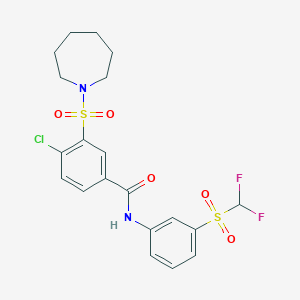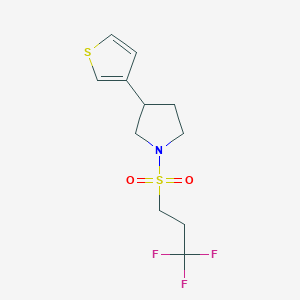
3-(azepan-1-ylsulfonyl)-4-chloro-N-(3-((difluoromethyl)sulfonyl)phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(azepan-1-ylsulfonyl)-4-chloro-N-(3-((difluoromethyl)sulfonyl)phenyl)benzamide is a useful research compound. Its molecular formula is C20H21ClF2N2O5S2 and its molecular weight is 506.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photodecomposition and Quantum Chemical Studies
Research on the thermal and photo-decomposition of benzenesulfonyl azide, a related compound, has provided valuable insights into the behavior of sulfonamide derivatives under various conditions. These studies, combining matrix-isolation IR spectroscopy with quantum chemical calculations, reveal mechanisms that could be pertinent to the stability and reactivity of similar compounds, including 3-(azepan-1-ylsulfonyl)-4-chloro-N-(3-((difluoromethyl)sulfonyl)phenyl)benzamide (Guohai Deng et al., 2017).
Iridium-Catalyzed Aryl C-H Sulfonamidation
Another study reports on the iridium-catalyzed aryl C-H sulfonamidation, utilizing a bifunctional nitrogen source for the sequential formation of aryl and amidyl C-N bonds. This methodology, applicable to benzamides and carboxylates, underscores the synthetic utility of sulfonamide derivatives in constructing biologically and chemically significant compounds (Mengxuan Yu et al., 2018).
Synthesis and Evaluation of Sulfonamide Derivatives
The synthesis and biological evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety have shown significant cytotoxic activity against various human cancer cell lines. Such studies highlight the therapeutic potential of sulfonamide derivatives in the development of anticancer agents (P. Ravichandiran et al., 2019).
Development of Azepanium Ionic Liquids
Research into azepane-based ionic liquids, generated from the coproduct of diamine production processes, demonstrates the versatility of sulfonamide derivatives in creating environmentally benign solvents. These ionic liquids, suitable for various industrial applications, highlight the broad utility of sulfonamide chemistry in green chemistry initiatives (T. Belhocine et al., 2011).
Anticonvulsant Properties of Sulfonamide Derivatives
A study on aromatic/heterocyclic sulfonamides incorporating valproyl moieties, aimed at designing antiepileptic compounds, reveals the dual functionality of these derivatives in inducing antiepileptic activity. This research underscores the potential of sulfonamide derivatives in developing new pharmacological agents with anticonvulsant properties (B. Masereel et al., 2002).
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-chloro-N-[3-(difluoromethylsulfonyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClF2N2O5S2/c21-17-9-8-14(12-18(17)32(29,30)25-10-3-1-2-4-11-25)19(26)24-15-6-5-7-16(13-15)31(27,28)20(22)23/h5-9,12-13,20H,1-4,10-11H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZIPGINDZJNCAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClF2N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-4-[3-(2-methyl-1H-1,3-benzodiazol-1-yl)azetidin-1-yl]phthalazine](/img/structure/B2464805.png)

![N-[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2464807.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2464810.png)
![5-(Difluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B2464811.png)
![8-[(2-ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2464812.png)
![4-chloro-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2464813.png)
![Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2464814.png)
![8-((4-Acetylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2464816.png)
![1-(3-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2464817.png)


